N-Hydroxy-4-iodo-benzamidine
Overview
Description
N-Hydroxy-4-iodo-benzamidine: is an organic compound that features a benzamidine core substituted with a hydroxy group and an iodine atom
Mechanism of Action
Target of Action
N-Hydroxy-4-iodo-benzamidine, also known as Benzenecarboximidamide, N-hydroxy-4-iodo- or N’-hydroxy-4-iodobenzenecarboximidamide, primarily targets the Urokinase-type plasminogen activator (uPA) . The uPA is a serine protease that plays a significant role in the degradation of the extracellular matrix, a critical process in cell migration and tissue remodeling .
Mode of Action
It is known that benzamidine, a structural component of this compound, is a well-studied inhibitor of trypsin . Trypsin is a serine protease, like uPA, suggesting that this compound might inhibit uPA in a similar manner. This could involve the formation of a reversible complex with the enzyme, preventing it from binding to its natural substrate .
Biochemical Pathways
Given its potential inhibitory effect on upa, it may impact pathways involving extracellular matrix degradation and tissue remodeling .
Result of Action
If it inhibits upa as suggested, it could potentially slow down processes such as cell migration and tissue remodeling .
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors. For instance, pH could affect the compound’s ionization state and, consequently, its interaction with the target enzyme . Additionally, the presence of other molecules could impact its binding affinity and specificity .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the reaction of 4-iodobenzonitrile with hydroxylamine under acidic conditions to yield N-Hydroxy-4-iodo-benzamidine .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the process generally involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques may be employed to scale up the production.
Chemical Reactions Analysis
Types of Reactions: N-Hydroxy-4-iodo-benzamidine can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding oxo derivatives.
Reduction: The iodine atom can be reduced to form deiodinated products.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like sodium azide (NaN₃) and thiols (RSH) can be used for substitution reactions.
Major Products:
Oxidation: Formation of N-Hydroxy-4-oxo-benzamidine.
Reduction: Formation of N-Hydroxy-benzamidine.
Substitution: Formation of N-Hydroxy-4-substituted-benzamidine derivatives.
Scientific Research Applications
N-Hydroxy-4-iodo-benzamidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly for proteases.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory agent.
Comparison with Similar Compounds
Benzamidine: A simpler analog without the hydroxy and iodine substituents.
N-Hydroxy-benzamidine: Lacks the iodine substituent.
4-Iodo-benzamidine: Lacks the hydroxy substituent.
Uniqueness: N-Hydroxy-4-iodo-benzamidine is unique due to the presence of both hydroxy and iodine substituents, which confer distinct chemical reactivity and biological activity. This dual substitution enhances its potential as a versatile intermediate in organic synthesis and as a potent enzyme inhibitor .
Properties
IUPAC Name |
N'-hydroxy-4-iodobenzenecarboximidamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7IN2O/c8-6-3-1-5(2-4-6)7(9)10-11/h1-4,11H,(H2,9,10) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZOWTMSTHJGGCO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=NO)N)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C(=N/O)/N)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7IN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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